molecular formula C4H4ClNS B174433 5-(Chloromethyl)-1,2-thiazole CAS No. 1710-68-5

5-(Chloromethyl)-1,2-thiazole

Cat. No. B174433
CAS RN: 1710-68-5
M. Wt: 133.6 g/mol
InChI Key: YKIKIIQSXSZENB-UHFFFAOYSA-N
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Description

“5-(Chloromethyl)-1,2-thiazole” is an organic compound that is part of the thiazole family . Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen in the ring. The “5-(Chloromethyl)” part of the name indicates that there is a chloromethyl group (-CH2Cl) attached to the 5th carbon of the thiazole ring .


Synthesis Analysis

The synthesis of “5-(Chloromethyl)-1,2-thiazole” can be achieved through various methods. One approach involves the chemical processing of spent biomass to obtain “5-(Chloromethyl)furfural (CMF)” with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst . Another method involves the use of phosphorus trichloride in a boiling flask containing 3-picoline, oil of mirbane, and a buffer agent solution .


Molecular Structure Analysis

The molecular structure of “5-(Chloromethyl)-1,2-thiazole” consists of a thiazole ring with a chloromethyl group attached to the 5th carbon. The molecular formula is C4H3Cl2NS, with an average mass of 168.044 Da and a monoisotopic mass of 166.936325 Da .

Scientific Research Applications

Synthesis of Heterocycles and Derivatives

5-(Chloromethyl)-1,2-thiazole serves as a key intermediate in the synthesis of various heterocyclic compounds. It reacts with amidines, isothioureas, or thioureas to form pyrimidin-4-ones and 1,3-thiazines. These compounds are foundational for synthesizing 6-chloromethyl-uracils, 1,3-thiazine-2,4-diones, and 6-benzylthiomethyl-thiazinones. Additionally, it's used to generate 5-chloromethyl-thiazolo[3,2-a]pyrimidin-7-ones and 5-oxo isomers, important for the creation of condensed 1,3-thiazinones (Janietz, Goldmann, & Rudorf, 1988).

Chemical Properties and Industrial Applications

The compound's chemical properties, purification techniques, and diverse applications in the industry are well-documented. It's vital as a chemical raw material and its synthesis from different initial raw materials is thoroughly reviewed. The resource utilization, product quality, conversion rates, and cost implications of its production are extensively studied, highlighting its significance in the chemical industry (Huang Jin-yan, 2010).

Microwave Irradiation Synthesis

The compound is a precursor in microwave irradiation synthesis. It's used to react with various anions to produce bioactive thiazolo[3,2-a]pyrimidin-5-ones, demonstrating a versatile approach to synthesizing potentially therapeutic compounds (Djekou, Gellis, El-Kashef, & Vanelle, 2006).

Nucleophilic Substitution Reactions

It is also integral in nucleophilic substitution reactions, where it's used to derive new thiazolecarbaldehydes. These reactions lead to the synthesis of novel thiazole derivatives with potential applications in various chemical sectors (Sinenko, Slivchuk, Mityukhin, & Brovarets, 2017).

Molecular Structure and Docking Studies

The compound is studied for its molecular structure and electronic properties. Computational methods like density functional theory (DFT) are used to understand its molecular-orbital interactions. Molecular docking studies, particularly with cancer proteins, indicate its potential in drug development and biochemistry (Shanmugapriya et al., 2022).

Safety And Hazards

The safety data sheet for a similar compound, “2-Chloro-5-(chloromethyl)thiophene”, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It’s important to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

There is growing interest in the synthesis of “5-(Chloromethyl)furfural (CMF)” as a novel building block of similar molecular structure to that of HMF. CMF has some advantages, such as its production taking place at milder reaction conditions, a lower polarity that enables easier separation with the aid of organic media, and the presence of chlorine as a better leaving group in synthesis . This suggests that “5-(Chloromethyl)-1,2-thiazole” and similar compounds could have promising applications in the future.

properties

IUPAC Name

5-(chloromethyl)-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c5-3-4-1-2-6-7-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIKIIQSXSZENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617060
Record name 5-(Chloromethyl)-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1,2-thiazole

CAS RN

1710-68-5
Record name 5-(Chloromethyl)isothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1710-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-1,2-thiazole
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